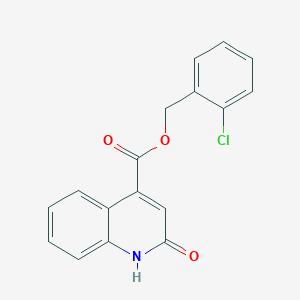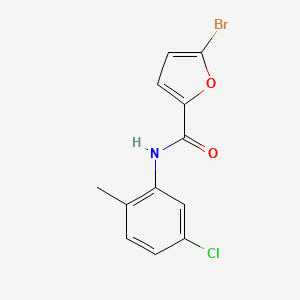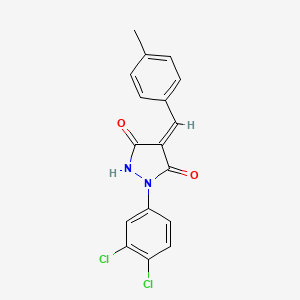
4-(4-ethoxy-3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxy-3-nitrophenyl)-1H-imidazole, commonly known as ENP-I, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the imidazole family and has a unique chemical structure that makes it a valuable tool for researchers.
作用機序
ENP-I works by selectively inhibiting certain enzymes and proteins, which can have a profound effect on cellular processes. This compound has been shown to inhibit the activity of certain kinases, which are important enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
ENP-I has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. Additionally, ENP-I has been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
ENP-I has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a well-characterized mechanism of action. Additionally, ENP-I has been shown to be effective at relatively low concentrations, which can be beneficial in experimental settings.
However, there are also limitations to the use of ENP-I in lab experiments. This compound can be difficult to solubilize, which can limit its effectiveness in certain experimental setups. Additionally, ENP-I has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving ENP-I. One potential area of interest is in the development of new cancer therapies based on this compound. Additionally, ENP-I may have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another potential area of research is in the development of new methods for synthesizing ENP-I and related compounds. This could lead to the development of more effective and efficient methods for producing these compounds, which could have a significant impact on their use in scientific research.
Overall, ENP-I is a valuable tool for researchers in a variety of scientific fields. This compound has a well-characterized mechanism of action and has been shown to have a variety of potential applications in the treatment of various diseases. As research in this area continues, it is likely that new and exciting applications for ENP-I will be discovered.
合成法
The synthesis of ENP-I involves several steps, including the reaction of 4-ethoxy-3-nitrobenzaldehyde with ethyl cyanoacetate to form 4-(4-ethoxy-3-nitrophenyl)-3-buten-2-one. This intermediate is then treated with ammonium acetate and acetic anhydride to form the final product, ENP-I.
科学的研究の応用
ENP-I has been widely used in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been studied for its potential applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXUVBUUOISDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)






![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)
![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)